3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine
Overview
Description
3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine is a heterocyclic compound that combines the structural features of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions. The fusion of these rings provides a unique scaffold that can interact with different biological targets, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . This multi-component reaction is carried out under reflux conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazole or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-thiazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation and leads to cell cycle arrest . The compound’s antimicrobial activity is linked to its ability to inhibit key enzymes in microbial metabolism, such as urease .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but differs in the substitution pattern on the triazole and thiazine rings.
1,2,4-triazolo[3,4-b][1,3,5]thiadiazine: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-5-9(6-3-1)10-12-13-11-14(10)7-4-8-15-11/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBUFVQGSVNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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